

Dichloroacetic acid (DCA) vs Trichloroacetic acid (TCA) for detritylation

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Compound of Interest

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A Comparative Guide to Dichloroacetic Acid (DCA) and Trichloroacetic Acid (TCA) for Detritylation in Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of a detritylating agent is a critical factor that influences yield, purity, and the integrity of the final product. The detritylation step, which involves the removal of the 5'-dimethoxytrityl (DMT) protecting group, is typically accomplished using either dichloroacetic acid (DCA) or trichloroacetic acid (TCA). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for specific applications.

Executive Summary

Both DCA and TCA are effective for the removal of the DMT group in solid-phase oligonucleotide synthesis. The primary trade-off lies between the speed of detritylation and the occurrence of side reactions, most notably depurination. TCA is a stronger acid and therefore facilitates a more rapid detritylation.^{[1][2]} However, its strong acidity also increases the risk of depurination, which can lead to chain cleavage and the formation of truncated oligonucleotide impurities.^{[1][3][4]} DCA, a weaker acid, offers a slower but gentler detritylation, significantly reducing the extent of depurination, which is particularly crucial for the synthesis of long oligonucleotides.^{[1][2]}

Performance Comparison: DCA vs. TCA

The selection between DCA and TCA hinges on balancing the need for rapid synthesis cycles with the requirement for high-purity, full-length oligonucleotides. The following table summarizes the key performance differences based on available experimental data.

Parameter	Dichloroacetic Acid (DCA)	Trichloroacetic Acid (TCA)	Key Considerations
Acidity (pKa)	~1.5[1]	~0.7[1]	TCA is a significantly stronger acid than DCA.
Detritylation Rate	Slower[1]	Faster[1][2]	TCA allows for shorter deblocking steps in the synthesis cycle.[2]
Depurination Rate	Significantly lower[1][3]	Higher, leading to potential product degradation.[1][3][5]	This is a critical factor for long oligonucleotides or sequences rich in purines.
Typical Concentration	3% (v/v) in Dichloromethane (DCM)[1]	3% (w/v) in Dichloromethane (DCM)	Concentrations can be adjusted based on the scale of synthesis and specific requirements.
Side Reactions	Minimal depurination observed in standard column synthesis.[1] Potential for incomplete detritylation if reaction times are too short, leading to deletion mutations.[1]	Significant depurination, especially of deoxyadenosine.[3][5]	The choice of acid directly impacts the purity profile of the crude oligonucleotide.
Recommended Use	Synthesis of long oligonucleotides; sequences prone to depurination.[2]	Shorter oligonucleotides where speed is a priority and depurination risk is lower.	DCA is generally preferred for applications demanding high fidelity.

Quantitative Data on Depurination

Depurination is a critical side reaction where the glycosidic bond between the purine base (adenine or guanine) and the deoxyribose sugar is cleaved under acidic conditions. This leads to the formation of an abasic site, which can result in chain cleavage during the final deprotection step. The rate of depurination is highly dependent on the strength of the acid used for detritylation.

Acid Condition	Depurination Half-Time (dA)	Relative Depurination Rate
3% DCA in DCM	77 minutes[3]	1x
15% DCA in DCM	~26 minutes[3]	~3x faster than 3% DCA
3% TCA in DCM	19 minutes[3]	~4x faster than 3% DCA

Data adapted from kinetic studies on CPG-bound intermediates.[3][5]

Experimental Protocols

The following are generalized protocols for detritylation using DCA and TCA in an automated solid-phase oligonucleotide synthesizer. It is important to note that specific parameters may need to be optimized based on the synthesizer, scale of synthesis, and the specific oligonucleotide sequence.

Detritylation with Dichloroacetic Acid (3% v/v in DCM)

- Reagent Preparation: Prepare a 3% (v/v) solution of DCA in anhydrous dichloromethane (DCM).
- Synthesis Cycle Step:
 - Pre-Wash: Wash the solid support with anhydrous DCM to remove any residual solvents from the previous step.
 - Deblocking: Deliver the 3% DCA solution to the synthesis column and allow it to react. To compensate for the slower reaction rate of DCA, the delivery time is typically doubled

compared to TCA.[1]

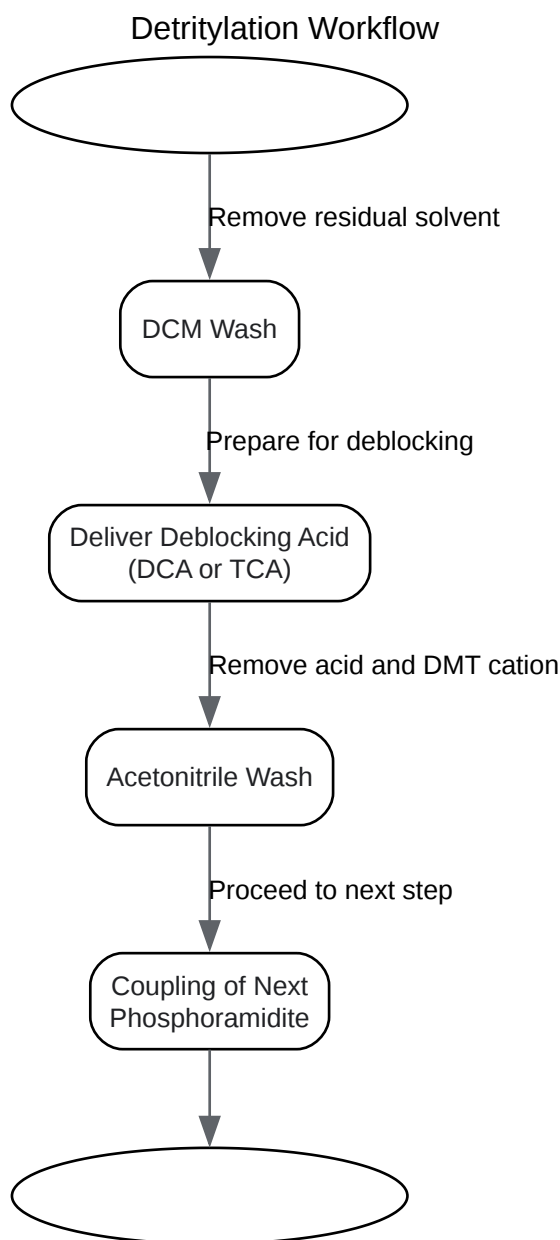
- Post-Wash: Thoroughly wash the solid support with a neutral solvent, such as acetonitrile, to remove the DCA and the liberated DMT cation before proceeding to the coupling step.
[6]

Detritylation with Trichloroacetic Acid (3% w/v in DCM)

- Reagent Preparation: Prepare a 3% (w/v) solution of TCA in anhydrous dichloromethane (DCM).
- Synthesis Cycle Step:
 - Pre-Wash: Wash the solid support with anhydrous DCM.
 - Deblocking: Deliver the 3% TCA solution to the synthesis column. Due to its higher reactivity, a shorter reaction time is sufficient for complete detritylation.[2]
 - Post-Wash: Wash the solid support extensively with a neutral solvent like acetonitrile to remove all traces of the strong acid and the DMT cation.[6]

Visualizing the Process

Detritylation Workflow in Solid-Phase Oligonucleotide Synthesis

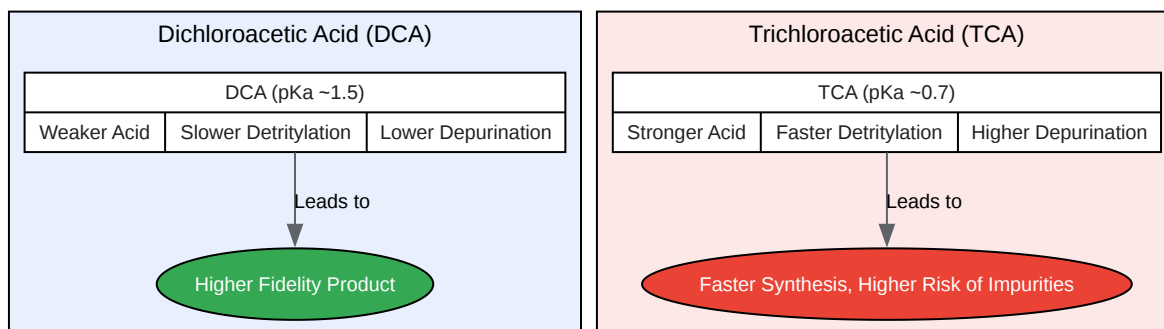


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Caption: A simplified workflow of the detritylation step.

Chemical Comparison of DCA and TCA in Detritylation

Chemical Comparison of DCA and TCA

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Caption: Key characteristics of DCA and TCA.

Conclusion

The choice between DCA and TCA for detritylation is a strategic one that should be guided by the specific goals of the oligonucleotide synthesis. For applications where the length of the oligonucleotide is substantial or where sequence-dependent depurination is a concern, the milder nature of DCA makes it the superior choice, ensuring a higher yield of the full-length product. Conversely, for the rapid synthesis of shorter, less sensitive oligonucleotides, the efficiency of TCA may be advantageous. Ultimately, a thorough understanding of the trade-offs between these two reagents enables researchers to optimize their synthesis protocols for the desired outcome.

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References

- 1. glenresearch.com [glenresearch.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
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